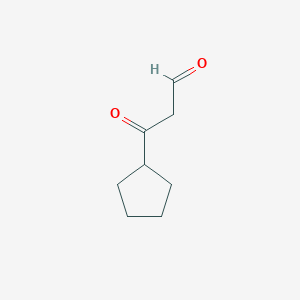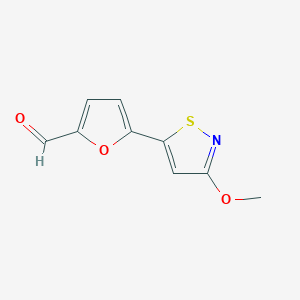
5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde is a heterocyclic compound that contains both a furan ring and a thiazole ring The presence of these rings makes it an interesting compound for various chemical and biological studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde typically involves the reaction of 5-formylfuran-2-ylboronic acid with a thiazole derivative under specific conditions. For instance, a mixture of dimethylsulfoxide (DMSO) and water can be used as the solvent, with palladium acetate as the catalyst and potassium acetate as the base. The reaction is carried out at elevated temperatures, around 80°C, to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Oxidation: 5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carboxylic acid.
Reduction: 5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-methanol.
Substitution: Various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides: These compounds share the thiazole ring and have similar biological activities.
5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde: Similar in structure but with a quinazoline ring instead of a thiazole ring.
Uniqueness
5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde is unique due to the presence of both the furan and thiazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H7NO3S |
|---|---|
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
5-(3-methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO3S/c1-12-9-4-8(14-10-9)7-3-2-6(5-11)13-7/h2-5H,1H3 |
Clave InChI |
WRGHYIXRHRVEEC-UHFFFAOYSA-N |
SMILES canónico |
COC1=NSC(=C1)C2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol](/img/structure/B13191667.png)
![5-[(Dimethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13191669.png)

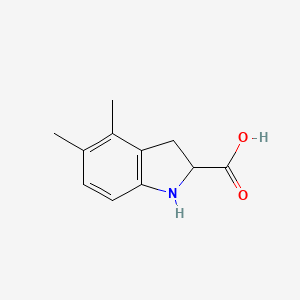
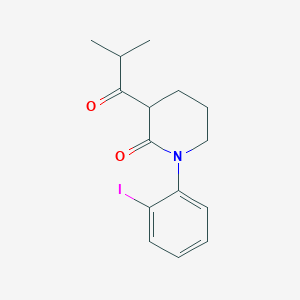
![5-[4-(Propan-2-yl)phenyl]piperazin-2-one](/img/structure/B13191700.png)
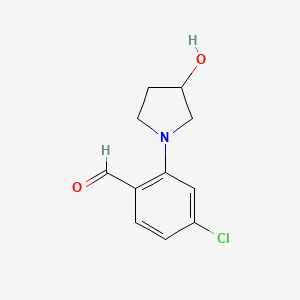
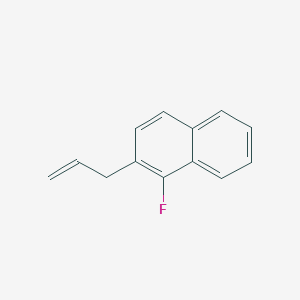

![6-Methyl-3-[2-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one](/img/structure/B13191730.png)
